N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a chloropyridine moiety, which is a nitrogen-containing heterocycle. The combination of these two heterocycles in a single molecule provides a versatile scaffold for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like tetrahydrofuran or ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for diverse chemical modifications.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Research has focused on its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. The compound’s ability to inhibit specific enzymes and pathways is of particular interest.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as factor Xa, by binding to their active sites and preventing their normal function. This inhibition can disrupt critical biological processes, leading to therapeutic effects. The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation, but its ability to modulate enzyme activity is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core and a chloropyridine moiety. This structural feature provides a versatile scaffold for chemical modifications and biological interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-5-6-13(16-7-9)17-14(18)11-8-19-12-4-2-1-3-10(11)12/h5-8H,1-4H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGHBDQCBYGWIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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